A Technical Guide on the Chemical Compound Punigluconin
A Technical Guide on the Chemical Compound Punigluconin
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Punigluconin, an ellagitannin found in Punica granatum (pomegranate). It details the compound's chemical structure, physicochemical properties, and known biological activities. The guide includes quantitative data presented in tabular format, detailed experimental protocols for its isolation and characterization, and a visualization of its mechanism of action on a key cellular signaling pathway.
Introduction
Punigluconin is a complex polyphenol classified as an ellagitannin, a type of hydrolyzable tannin. It is naturally present in significant quantities in the bark and pericarp (peel) of pomegranate (Punica granatum L.) and has also been identified in Emblica officinalis (amla).[1][2] Structurally, it is characterized by a gluconic acid core to which two gallic acid units and one hexahydroxydiphenic acid (HHDP) group are attached.[1][2] As a member of the tannin family, Punigluconin is of significant interest to researchers due to the well-documented antioxidant, anti-inflammatory, and potential anticancer properties of pomegranate extracts, which are largely attributed to their high ellagitannin content.[3][4] This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
The core chemical structure of Punigluconin is based on a central gluconic acid molecule. This non-cyclic sugar acid provides the backbone for the attachment of the phenolic moieties that define its chemical properties and biological activity. Specifically, it is a gallotannin and an ellagitannin, featuring ester linkages to both gallic acid and the bilactone of hexahydroxydiphenic acid, gallagic acid.
The key physicochemical properties of Punigluconin are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0²,⁷]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid | [5] |
| CAS Number | 103488-38-6 | [1][2] |
| Molecular Formula | C₃₄H₂₆O₂₃ | [2][5][6] |
| Molecular Weight | 802.56 g/mol | [5][6] |
| Monoisotopic Mass | 802.08648707 Da | [5][7] |
| Topological Polar Surface Area | 405 Ų | [5] |
| SMILES | C1--INVALID-LINK--C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)--INVALID-LINK--O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O">C@HO | [7] |
| InChI Key | KZEYIYXACMUTRM-WIMKJKQSSA-N | [5] |
Quantitative Data
While specific nuclear magnetic resonance (NMR) data for isolated Punigluconin is not commonly detailed in recent literature, its identification within complex mixtures is routinely achieved using high-resolution mass spectrometry (HRMS). The fragmentation patterns of its close structural analog, Punicalagin, are well-characterized and serve as a reference.
| Analysis Type | Observation | Details | Source(s) |
| HPLC-ESI-MS/MS | Parent Ion [M-H]⁻ at m/z 1083 | This mass corresponds to Punicalagin isomers, which are structurally very similar to Punigluconin and often co-elute. | [8] |
| MS² Fragmentation | Key Fragments at m/z 781, 601, 301 | These fragments correspond to the loss of specific moieties: Punicalin (m/z 781), Gallagic acid (m/z 601), and Ellagic acid (m/z 301). This pattern is diagnostic for large ellagitannins like Punicalagin and Punigluconin. | [8] |
The biological activity of pomegranate extracts is potent, though data for pure Punigluconin is limited. The following table presents quantitative data for closely related pomegranate ellagitannins and extracts, which are considered representative of Punigluconin's potential activity.
| Compound/Extract | Assay Type | Result (IC₅₀) | Source(s) |
| Punicalagin (PG) | PBMC Proliferation Inhibition | 38.52 µg/mL | [3] |
| Punicalin (PN) | PBMC Proliferation Inhibition | 69.95 µg/mL | [3] |
| Ellagic Acid (EA) | PBMC Proliferation Inhibition | 7.56 µg/mL | [3] |
| Pomegranate Peel Extract | DPPH Radical Scavenging | 12.49 ± 0.60 µg/mL | [4] |
| Pomegranate Peel Extract | H₂O₂ Scavenging | 19.96 ± 0.02 µg/mL | [4] |
| IME Pomegranate Extract | DPPH Radical Scavenging | 3.46 ± 0.061 µg/mL | [9] |
Biological Activity and Mechanism of Action
Pomegranate extracts rich in Punigluconin and its parent compound, Punicalagin, exhibit significant anti-inflammatory properties.[10] A primary mechanism underlying this activity is the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][6]
The NF-κB pathway is a central regulator of inflammation. In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11][12] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), a protein complex known as IκB kinase (IKK) is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[13] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8.[12]
Studies on Punicalagin demonstrate that it directly interferes with this cascade by suppressing the phosphorylation of IκBα, likely through the inhibition of the IKK complex.[1][5] This action prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and blocking the inflammatory gene expression program.[2][6]
Experimental Protocols
Protocol for Isolation and Purification from Pomegranate Peel
This protocol is a representative method synthesized from common laboratory practices for the extraction and purification of ellagitannins like Punigluconin from pomegranate husks.
1. Material Preparation:
-
Obtain fresh pomegranate fruits and manually separate the peels (pericarp).
-
Wash the peels with deionized water to remove surface contaminants.
-
Cut the peels into small pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved (moisture content < 10%).[14]
-
Grind the dried peels into a coarse powder (particle size 100–400 µm) using a blender or mill. Store the powder in airtight containers, protected from light.[14]
2. Solvent Extraction:
-
Macerate the dried pomegranate peel powder (DPPP) in a solvent mixture of ethanol and water (1:1, v/v) at a solid-to-solvent ratio of 1:10 (w/v).[14]
-
Allow the extraction to proceed for 24-48 hours at room temperature with intermittent shaking or continuous stirring.[14]
-
Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the ethanol. The resulting aqueous extract can be lyophilized to yield a crude tannin powder.
3. Purification by Column Chromatography:
-
Prepare a column with a suitable adsorbent resin, such as Amberlite XAD-16, which is effective for capturing polyphenols.[15]
-
Dissolve the crude lyophilized powder in deionized water and load it onto the pre-equilibrated column.
-
Wash the column extensively with deionized water to remove sugars, organic acids, and other highly polar impurities.
-
Elute the tannin fraction, including Punigluconin, using a stepwise gradient of aqueous methanol or ethanol (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Final Purification and Analysis:
-
Pool the fractions containing the target compound. Further purification can be achieved using techniques like Sephadex LH-20 chromatography or preparative HPLC if necessary.
-
Analyze the final purified compound for identity and purity using HPLC-DAD and LC-MS/MS.
Protocol for Structural Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
-
Gradient Program: A linear gradient from ~5% B to 40% B over 30-40 minutes.
-
Detection: Monitor at multiple wavelengths, typically 254 nm, 280 nm, and 370 nm, to capture the UV-Vis absorbance profile characteristic of ellagitannins.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Couple the HPLC system to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Linear Ion Trap instrument, equipped with an electrospray ionization (ESI) source.[16]
-
Operate the ESI source in negative ionization mode, as phenolic compounds readily deprotonate.[16]
-
Perform a full scan analysis to identify the [M-H]⁻ parent ion of Punigluconin.
-
Conduct tandem MS (MS²) experiments on the parent ion to generate a fragmentation pattern. The characteristic losses of galloyl, HHDP, and ellagic acid moieties are used to confirm the identity of the compound.[8]
Conclusion
Punigluconin is a key bioactive constituent of pomegranate, contributing significantly to its pharmacological profile. Its complex chemical structure, centered on a gluconic acid core, underpins its potent biological activities, most notably the inhibition of the pro-inflammatory NF-κB signaling pathway. The standardized protocols for its extraction and characterization provided herein offer a foundation for researchers to isolate and study this compound. For professionals in drug development, Punigluconin and related ellagitannins represent promising scaffolds for the design of novel anti-inflammatory and chemopreventive agents. Further investigation into its specific ADME/Tox properties and in vivo efficacy is warranted.
References
- 1. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Punicalagin on Inflammatory and Angiogenic Activation of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In-vitro scientific validation of anti-inflammatory activity of Punica granatum L. on Leukemia monocytic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Standardization of the conditions for extraction of polyphenols from pomegranate peel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and Comprehensive Evaluation of (Poly)phenolic Compounds in Pomegranate (Punica granatum L.) Juice by UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
